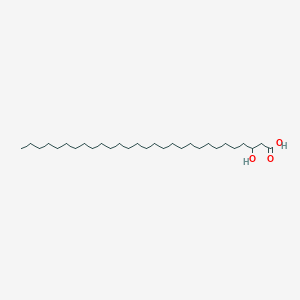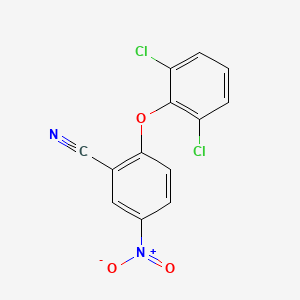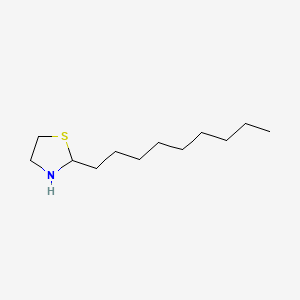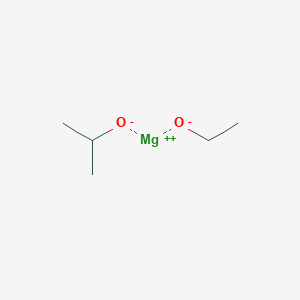
Ethoxy(propan-2-olato)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(propan-2-olato)magnesium is an organometallic compound with the molecular formula C₅H₁₂MgO₂. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethoxy(propan-2-olato)magnesium can be synthesized through the reaction of magnesium with a mixture of ethanol and isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
[ \text{Mg} + \text{C₂H₅OH} + \text{C₃H₇OH} \rightarrow \text{C₅H₁₂MgO₂} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium powder and controlled reaction conditions to ensure the purity and yield of the product. The process may include steps such as distillation and purification to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(propan-2-olato)magnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products Formed
Oxidation: Magnesium oxide (MgO).
Reduction: Various reduced organic compounds.
Substitution: Substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethoxy(propan-2-olato)magnesium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of ethoxy(propan-2-olato)magnesium involves its ability to donate electrons and form bonds with electron-deficient species. This reactivity is primarily due to the presence of the ethoxy and propan-2-olato groups, which enhance its nucleophilicity. The compound can participate in various catalytic cycles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium ethoxide: Similar in structure but lacks the propan-2-olato group.
Magnesium isopropoxide: Contains the isopropoxide group but not the ethoxy group.
Uniqueness
Ethoxy(propan-2-olato)magnesium is unique due to the presence of both ethoxy and propan-2-olato groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
93805-55-1 |
|---|---|
Molekularformel |
C5H12MgO2 |
Molekulargewicht |
128.45 g/mol |
IUPAC-Name |
magnesium;ethanolate;propan-2-olate |
InChI |
InChI=1S/C3H7O.C2H5O.Mg/c1-3(2)4;1-2-3;/h3H,1-2H3;2H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
GZYFWIMHXDLFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[O-].CC(C)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


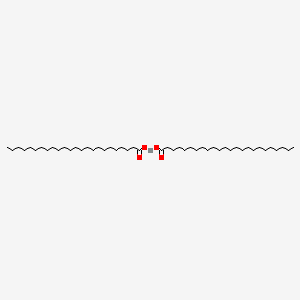
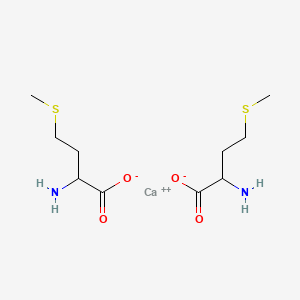


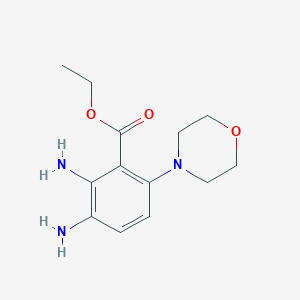
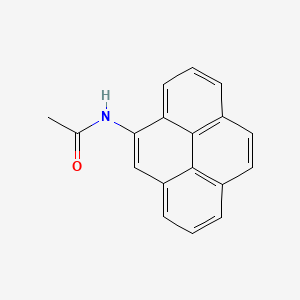
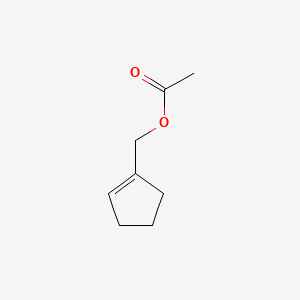
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
